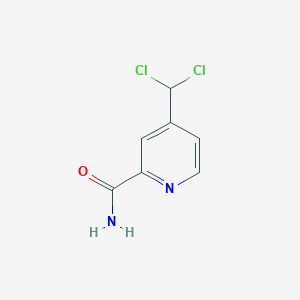
4-(Dichloromethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(Dichloromethyl)pyridine-2-carboxamide typically involves the reaction of 4-(dichloromethyl)pyridine with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
4-(Dichloromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(Dichloromethyl)pyridine-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antimicrobial activity, it may inhibit the growth of bacteria by interfering with their metabolic processes . The compound’s activity is often dependent on the presence of the dichloromethyl group, which can enhance its binding affinity to target enzymes or receptors .
Comparaison Avec Des Composés Similaires
4-(Dichloromethyl)pyridine-2-carboxamide can be compared with other pyridine carboxamide derivatives, such as:
4-(Chloromethyl)pyridine-2-carboxamide: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
4-(Bromomethyl)pyridine-2-carboxamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-(Methyl)pyridine-2-carboxamide:
The uniqueness of this compound lies in its dichloromethyl group, which imparts specific chemical and biological properties that are not observed in its analogs .
Activité Biologique
4-(Dichloromethyl)pyridine-2-carboxamide, a compound with the CAS number 85148-96-5, has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and antifungal domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C7H6Cl2N2O
- Molecular Weight: 205.04 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| CAS No. | 85148-96-5 |
| Molecular Formula | C7H6Cl2N2O |
| Molecular Weight | 205.04 g/mol |
| InChI Key | VFPYVRYXQFUSJJ-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(dichloromethyl)pyridine with a suitable carboxylating agent under controlled conditions. Various chemical reactions it can undergo include:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Employing lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution with amines or thiols.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound's mechanism of action may involve interference with microbial metabolic processes, inhibiting growth and proliferation.
Case Study Findings:
- Antibacterial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
- Antifungal Activity: It has also demonstrated efficacy against fungal pathogens, making it a candidate for developing antifungal treatments .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. This interaction may disrupt essential metabolic pathways, leading to cell death or growth inhibition. The dichloromethyl group is particularly significant as it enhances the compound's reactivity and biological potency compared to analogs with fewer halogen substitutions .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 4-(Chloromethyl)pyridine-2-carboxamide | Single chlorine atom | Lower reactivity |
| 4-(Bromomethyl)pyridine-2-carboxamide | Bromine instead of chlorine | Different activity profile |
| 4-(Methyl)pyridine-2-carboxamide | Methyl group | Reduced biological activity |
Research Developments
Recent studies have focused on optimizing derivatives of pyridine carboxamides to enhance their biological activities. For instance, modifications to the amide moiety have been explored to improve potency against specific pathogens .
Key Research Findings:
Propriétés
Numéro CAS |
85148-96-5 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O |
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
4-(dichloromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |
Clé InChI |
VFPYVRYXQFUSJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















